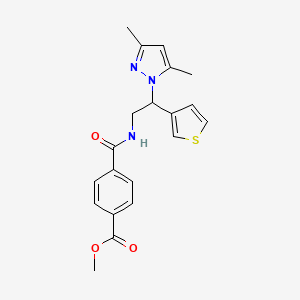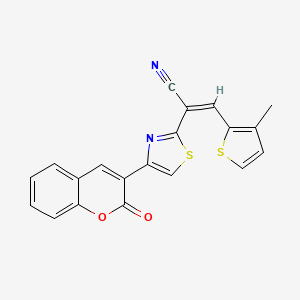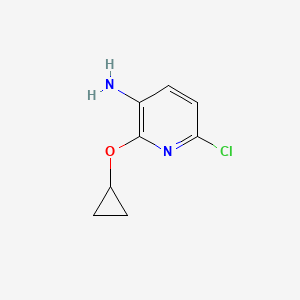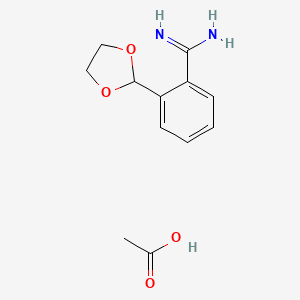![molecular formula C13H11Cl2NO2S B2967419 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1803612-11-4](/img/structure/B2967419.png)
2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid” is a derivative of Diclofenac . Diclofenac is a benzene-acetic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) widely used clinically in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
Synthesis Analysis
Diclofenac is synthesized from 2-chlorobenzoic acid and 2,6-dichloroaniline. The reaction of these in the presence of sodium hydroxide and copper gives N-(2,6-dichlorophenyl)anthranylic acid . The carboxylic group of which undergoes reduction by lithium aluminum hydride. The resulting 2-[(2,6-dichlorophenyl)-amino]-benzyl alcohol undergoes further chlorination by thionyl chloride into 2-[(2,6-dichlorophenyl)-amino]-benzylchloride and further, upon reaction with sodium cyanide converts into 2-[(2,6-dichlorophenyl)-amino]benzyl cyanide . Hydrolysis of the nitrile group leads to diclofenac .
Molecular Structure Analysis
The molecular formula of Diclofenac is C14H10Cl2NNaO2 . Its molecular weight is 318.13 g/mol . The InChI key is KPHWPUGNDIVLNH-UHFFFAOYSA-M .
Chemical Reactions Analysis
Diclofenac, like other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2). Diclofenac is a potent inhibitor of prostaglandin synthesis in vitro .
Physical and Chemical Properties Analysis
Diclofenac sodium is a white or slightly yellowish crystalline powder and is sparingly soluble in water at 25°C . The SMILES string is [Na+].[O-]C(=O)Cc1ccccc1Nc2c(Cl)cccc2Cl .
Scientific Research Applications
Environmental Impact and Biodegradation
One of the critical areas of research involving compounds similar to 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid focuses on their environmental impact, specifically their toxicity and biodegradation processes. Studies have shown that compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used in agriculture and urban pest control, leading to their presence in natural environments. Research indicates that these compounds can have toxic effects on non-target species, especially in aquatic ecosystems, and emphasizes the importance of understanding their fate and behavior in the environment. The role of microorganisms in degrading such compounds and reducing environmental damage is of particular interest, highlighting the need for effective bioremediation strategies (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020; Karen Magnoli, C. Carranza, M. Aluffi, C. Magnoli, C. Barberis, 2020).
Mechanism of Action
Target of Action
The primary targets of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid are cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
this compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed, distributed, metabolized, and excreted by the body . These processes can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of the action of this compound is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the sensitization of afferent nerves and the potentiation of the action of bradykinin in inducing pain .
Safety and Hazards
Nonsteroidal anti-inflammatory drugs (NSAIDs) cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as diclofenac, a non-steroidal anti-inflammatory drug (NSAID), inhibit cyclooxygenase (COX)-1 and -2, which are enzymes responsible for producing prostaglandins (PGs) . PGs contribute to inflammation and pain signaling .
Cellular Effects
The cellular effects of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid are not well-documented. It is known that similar compounds can have significant effects on cells. For example, diclofenac has been shown to reduce knee joint swelling in a rabbit arthritis model .
Molecular Mechanism
Similar compounds, such as diclofenac, are known to inhibit COX-1 and -2, thereby reducing the production of PGs .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been shown to have long-lasting effects. For example, a single intra-articular injection of diclofenac was shown to exert analgesic and anti-inflammatory effects for 28 days in non-clinical pharmacological studies .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. Similar compounds, such as diclofenac, have been shown to have dose-dependent effects. For example, a single intra-articular administration of diclofenac significantly suppressed pain responses in rats in a dose-dependent manner .
Metabolic Pathways
Similar compounds, such as diclofenac, are known to be metabolized by cytochrome P450, facilitating oxidation and hydrolysis processes involved in phase I metabolism .
Properties
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTXNFCSIXVTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2967341.png)
![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)

![(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2967347.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)
![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)
![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)


